molecular formula C14H20N2O B2881198 1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide CAS No. 1803610-23-2

1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide

Cat. No.: B2881198
CAS No.: 1803610-23-2
M. Wt: 232.327
InChI Key: UYPBZHJAYUBTLG-UHFFFAOYSA-N
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Description

1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under suitable conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating its effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide can be compared with similar compounds, such as:

    1-benzylpyrrolidine-3-carboxamide: Lacks the N,3-dimethyl substitution, which may affect its reactivity and biological activity.

    N,3-dimethylpyrrolidine-3-carboxamide: Lacks the benzyl group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of pyrrolidine derivatives that have been explored for various biological activities, including anticancer, antimicrobial, and analgesic properties. This article reviews the biological activity of this compound, synthesizing findings from recent research studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}N2_{2}O. The compound features a pyrrolidine ring, which is known for its ability to interact with biological systems due to its structural versatility. The presence of the benzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

This compound exhibits various biological activities that are summarized in the following sections.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications in the pyrrolidine structure can enhance antiproliferative effects against cancer cell lines such as HepG2 and A549. The half-maximal inhibitory concentration (IC50_{50}) values for related compounds have been reported to range from 5 to 15 µM, suggesting a promising therapeutic window for further development .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50_{50} (µM)Cancer Cell Line
Compound A5HepG2
Compound B10A549
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Preliminary results indicate activity against various bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 15.62 µg/mL against Mycobacterium tuberculosis and other pathogens .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)
Mycobacterium tuberculosis6.25
Trichophyton mentagrophytes15.62

Analgesic Effects

The analgesic properties of compounds within this class have been explored, particularly their interaction with opioid receptors. For instance, certain derivatives show selective binding affinity towards κ-opioid receptors (KOR), which are implicated in pain modulation. This suggests that this compound could be a candidate for developing new analgesic agents with reduced side effects compared to traditional opioids .

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

  • Anticancer Evaluation : A study demonstrated that certain derivatives exhibited enhanced cytotoxicity in vitro against human cancer cell lines. The research emphasized the importance of substituent positioning on the pyrrolidine ring in modulating biological activity .
  • Antimicrobial Studies : Research focused on the synthesis of N-benzyl derivatives showed promising results against resistant strains of bacteria and fungi, indicating a potential role in treating infections where conventional antibiotics fail.

Properties

IUPAC Name

1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14(13(17)15-2)8-9-16(11-14)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPBZHJAYUBTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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